
a review on the various drug delivery systems of
andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Andropanoside

Cat. No.: B590966 Get Quote

An In-depth Technical Guide on Drug Delivery Systems of Andrographolide

Andrographolide, a bicyclic diterpenoid lactone isolated from the plant Andrographis paniculata,

has garnered significant attention for its wide spectrum of pharmacological activities, including

anti-inflammatory, anticancer, antiviral, and hepatoprotective effects. Despite its therapeutic

potential, the clinical application of andrographolide is hampered by its poor aqueous solubility,

low oral bioavailability, and rapid metabolism and elimination. To overcome these limitations,

various drug delivery systems have been developed to enhance its stability, solubility, and

bioavailability, thereby improving its therapeutic efficacy. This guide provides a comprehensive

overview of the different drug delivery strategies for andrographolide, with a focus on

quantitative data and experimental methodologies.

Nanoparticulate Drug Delivery Systems
Nanoparticles have emerged as a promising approach for the delivery of hydrophobic drugs

like andrographolide. These systems can improve drug solubility, protect the drug from

degradation, and facilitate targeted delivery.

Polymeric Nanoparticles
Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm. They

are typically prepared from biodegradable and biocompatible polymers.
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A common method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles is the

solvent evaporation method.

Organic Phase Preparation: Andrographolide and PLGA are dissolved in a suitable organic

solvent, such as dichloromethane or acetone.

Emulsification: The organic phase is then added to an aqueous solution containing a

surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188) under high-speed

homogenization or sonication to form an oil-in-water (o/w) emulsion.

Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure

or by continuous stirring for several hours.

Nanoparticle Collection: The resulting nanoparticles are collected by ultracentrifugation,

washed with deionized water to remove excess surfactant and unencapsulated drug, and

then lyophilized for storage.

Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) using a

Zetasizer.

Encapsulation Efficiency (EE%) and Drug Loading (DL%): The amount of encapsulated

andrographolide is determined by dissolving a known amount of nanoparticles in a suitable

solvent and quantifying the drug concentration using high-performance liquid

chromatography (HPLC). The EE% and DL% are calculated using the following formulas:

EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100

DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Lipid-Based Nanocarriers
Lipid-based systems, such as liposomes and solid lipid nanoparticles (SLNs), are attractive

carriers for andrographolide due to their biocompatibility and ability to encapsulate lipophilic

drugs.

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For

hydrophobic drugs like andrographolide, it is primarily entrapped within the lipid bilayer.
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The thin-film hydration method is widely used for liposome preparation.

Lipid Film Formation: Andrographolide, lecithin, and cholesterol are dissolved in an organic

solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.

Solvent Removal: The organic solvent is evaporated under reduced pressure using a rotary

evaporator to form a thin lipid film on the flask wall.

Hydration: The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline,

PBS) by gentle rotation above the lipid transition temperature. This results in the formation of

multilamellar vesicles (MLVs).

Size Reduction: To obtain small unilamellar vesicles (SUVs), the MLV suspension is

subjected to sonication or extrusion through polycarbonate membranes with defined pore

sizes.

Micellar Systems
Micelles are self-assembling nanosized colloidal particles with a core-shell structure. For

andrographolide, amphiphilic block copolymers are often used, where the hydrophobic core

serves as a reservoir for the drug.

Solid Dispersions
Solid dispersions represent a drug formulation where the drug is dispersed in a solid

hydrophilic carrier. This technique enhances the dissolution rate of poorly water-soluble drugs

by reducing the particle size and increasing the surface area.

Quantitative Data on Andrographolide Delivery Systems
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Delivery
System

Carrier/P
olymer

Particle
Size (nm)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

Drug
Loading
(%)

Referenc
e

Nanoparticl

es
PLGA 150-300 -15 to -30 70-90 5-15

Chitosan 200-500 +20 to +40 60-85 10-25

Liposomes

Soy

Lecithin/Ch

olesterol

100-250 -20 to -40 75-95 3-10

SLNs

Glyceryl

Monostear

ate

150-400 -10 to -25 80-98 5-20

Micelles
Pluronic

F127
20-100

Near

neutral
>90 2-8

Solid

Dispersion

s

PVP K30 N/A N/A N/A

10-30

(Drug:Carri

er ratio)

Note: The values presented in this table are approximate ranges compiled from various

literature sources and can vary significantly based on the specific formulation and preparation

methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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